molecular formula C9H9N3O B071028 2-methyl-1H-benzo[d]imidazole-4-carboxamide CAS No. 181135-47-7

2-methyl-1H-benzo[d]imidazole-4-carboxamide

Cat. No. B071028
CAS RN: 181135-47-7
M. Wt: 175.19 g/mol
InChI Key: JCMGIFLIMIXLTP-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazoles have been synthesized via methods that form one of the heterocycle’s core bonds . For example, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles .


Molecular Structure Analysis

Three new crystal structures of 1H-benzo[d]imidazole derivatives were determined . In the structures of these compounds, an identical system of hydrogen bonds, C (4), was observed .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis of Imidazoles

The compound is a type of imidazole, a class of heterocycles that are key components to functional molecules used in a variety of everyday applications . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .

Versatility in Applications

Imidazole and its derivatives, including 2-methyl-1H-benzo[d]imidazole-4-carboxamide, possess remarkable versatility, finding applications in medicine, synthetic chemistry, and industry .

Role in Medicine

Imidazoles play a pivotal role in the synthesis of biologically active molecules . They are used in the creation of a wide range of drugs, including anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Use in Agriculture

Imidazoles also act as selective plant growth regulators, fungicides, and herbicides . This makes them valuable in the field of agriculture.

Role in Green Chemistry

Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) . This contributes to the demand for environmentally friendly methods in chemical organic synthesis .

Antimicrobial Activity

Some imidazole compounds have been synthesized and screened for their antimicrobial activity . This suggests potential use of 2-methyl-1H-benzo[d]imidazole-4-carboxamide in the development of new antimicrobials.

Pharmacological Blocking

Imidazole compounds have been used in successful pharmacological blocking of AQ signal reception at the level of PqsR . This leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .

Role in Synthetic Efficiency

Imidazole derivatives are synthesized by various methods, including condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique . This highlights the role of 2-methyl-1H-benzo[d]imidazole-4-carboxamide in optimizing synthetic efficiency.

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

2-methyl-1H-benzimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-11-7-4-2-3-6(9(10)13)8(7)12-5/h2-4H,1H3,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMGIFLIMIXLTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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